molecular formula C5H3FN2O3 B13300399 2-Fluoro-3-nitropyridin-4-ol CAS No. 1806416-13-6

2-Fluoro-3-nitropyridin-4-ol

Cat. No.: B13300399
CAS No.: 1806416-13-6
M. Wt: 158.09 g/mol
InChI Key: TVRORRSHHNGEFP-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitropyridin-4-ol is a heterocyclic compound that contains both fluorine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitropyridin-4-ol typically involves the fluorination of nitropyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitropyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 2-fluoro-3-aminopyridin-4-ol.

    Reduction: Formation of 2-fluoro-3-aminopyridin-4-ol.

    Oxidation: Formation of 2-fluoro-3-nitropyridin-4-one.

Scientific Research Applications

2-Fluoro-3-nitropyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitropyridin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the nitro and hydroxyl groups, making it less reactive.

    3-Nitropyridine: Lacks the fluorine and hydroxyl groups, affecting its chemical properties.

    4-Hydroxy-2-fluoropyridine:

Uniqueness

2-Fluoro-3-nitropyridin-4-ol is unique due to the combination of fluorine, nitro, and hydroxyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

2-fluoro-3-nitro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRORRSHHNGEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806416-13-6
Record name 2-fluoro-3-nitropyridin-4-ol
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